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molecular formula C13H15ClN2O2 B8616622 tert-butyl 5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-butyl 5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No. B8616622
M. Wt: 266.72 g/mol
InChI Key: RQUQXPPUPVOONQ-UHFFFAOYSA-N
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Patent
US08937077B2

Procedure details

To the product of Step 1 (361 mg, 1.35 mmol) was added platinum(IV) oxide (310 mg, 1.37 mmol) in a Parr pressure flask. The flask was purged with nitrogen by successive evacuation/nitrogen backfills and then acetic acid (15 mL) was added. The reaction mixture was placed under hydrogen atmosphere by successive evacuation/hydrogen backfills and the reaction was shaken at 40 psi for 5 days. The reaction was then filtered through Celite and washed with AcOH and concentrated in vacuo to afford a crude oil that was taken onto the next step without further purification. LRMS calc'd for C13H25N2O2 [M+H]+, 241; found 241.
Quantity
361 mg
Type
reactant
Reaction Step One
Quantity
310 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]2[CH:8]=[CH:9][N:10]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:5]2=[C:4]([CH3:18])[CH:3]=1>[Pt](=O)=O>[CH3:18][CH:4]1[CH2:3][CH2:2][NH:7][CH:6]2[CH2:8][CH2:9][N:10]([C:11]([O:13][C:14]([CH3:15])([CH3:17])[CH3:16])=[O:12])[CH:5]12

Inputs

Step One
Name
Quantity
361 mg
Type
reactant
Smiles
ClC1=CC(=C2C(=N1)C=CN2C(=O)OC(C)(C)C)C
Name
Quantity
310 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was shaken at 40 psi for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was purged with nitrogen by successive evacuation/nitrogen backfills
ADDITION
Type
ADDITION
Details
acetic acid (15 mL) was added
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through Celite
WASH
Type
WASH
Details
washed with AcOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a crude oil that
CUSTOM
Type
CUSTOM
Details
was taken onto the next step without further purification

Outcomes

Product
Details
Reaction Time
5 d

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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